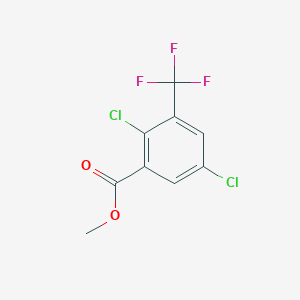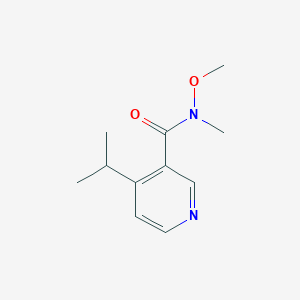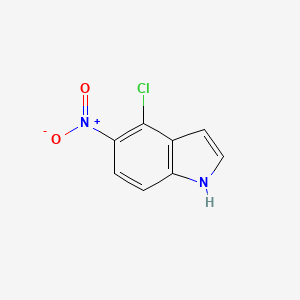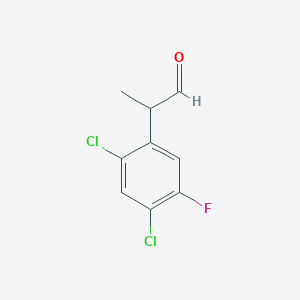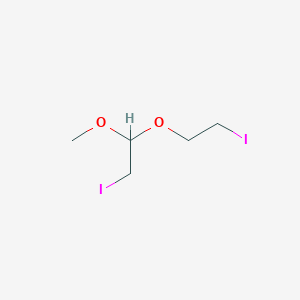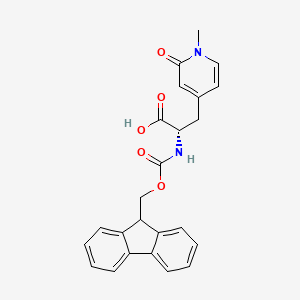
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl group and a dihydropyridinyl moiety. Its unique configuration and properties make it a subject of interest in synthetic chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group, followed by the coupling of the protected amino acid with the dihydropyridinyl derivative. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC). The scalability of the synthesis process is crucial for its application in various industries, including pharmaceuticals and materials science.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.
Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protective groups or functional moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets suggest it may have pharmacological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties contribute to the creation of polymers and other materials with specific characteristics.
Wirkmechanismus
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological responses, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar in structure but with a phenyl group instead of the dihydropyridinyl moiety.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxo-2H-pyridin-4-yl)propanoic acid: Contains a pyridinyl group instead of the dihydropyridinyl moiety.
Uniqueness
The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C24H22N2O5 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methyl-2-oxopyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C24H22N2O5/c1-26-11-10-15(13-22(26)27)12-21(23(28)29)25-24(30)31-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21H,12,14H2,1H3,(H,25,30)(H,28,29)/t21-/m0/s1 |
InChI-Schlüssel |
NILXJVUZINTWKL-NRFANRHFSA-N |
Isomerische SMILES |
CN1C=CC(=CC1=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CN1C=CC(=CC1=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


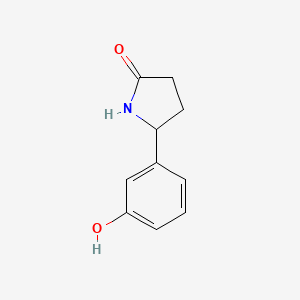

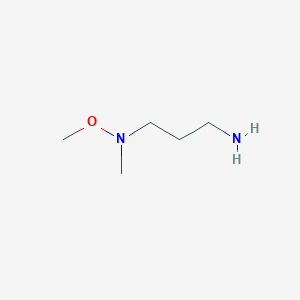
![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13656353.png)
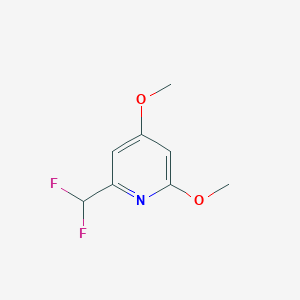

![Pyrido[3,4-d]pyrimidin-6-ol](/img/structure/B13656385.png)
